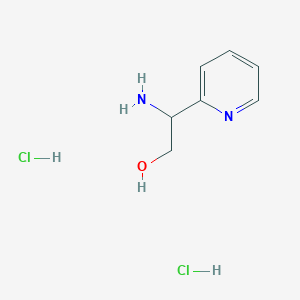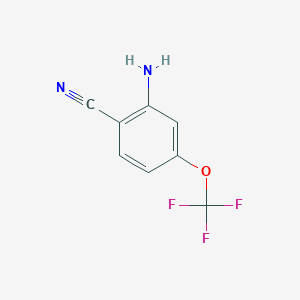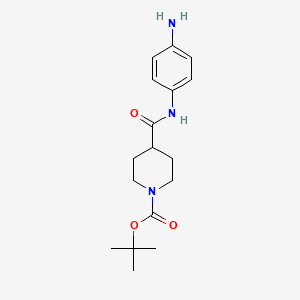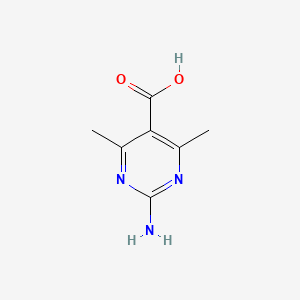
2-Bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one is a chemical compound with the molecular formula C10H10BrClO2. Its molecular weight is 277.54 g/mol . The compound appears as a powder .
Molecular Structure Analysis
The geometrical parameters for the compound are normal. The observed bond lengths and angles imply that there is little electronic conjugation between the two benzene ring systems. An intramolecular C—H⋯Br interaction may help to establish the molecular conformation .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 243.10 g/mol . It has a XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 241.99424 g/mol .
科学的研究の応用
Synthesis and Bioevaluation
Kumari, Singh, and Walia (2014) explored the synthesis of various substituted phenyl compounds, including ones similar to 2-Bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one. They evaluated these compounds for their nematicidal activity, specifically against the root knot nematode Meloidogyne javanica. This research highlights the potential use of such compounds in agriculture for pest control (Kumari, Singh, & Walia, 2014).
Crystallographic Studies
Research by Butcher et al. (2007) focused on the molecular structure of a compound closely related to this compound. They analyzed the angles and torsion within the molecule, providing valuable information for understanding the physical and chemical properties of such compounds, which can be crucial in materials science and molecular engineering (Butcher et al., 2007).
Nonlinear Optical Properties
A study by Shkir et al. (2019) explored the optical properties of chalcone derivatives, including compounds similar to this compound. They focused on the linear and nonlinear optical properties, which have significant implications in the development of semiconductors and optoelectronic devices (Shkir et al., 2019).
Safety and Hazards
The compound is classified as dangerous according to the GHS05 and GHS07 hazard pictograms . It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
Similar compounds have been shown to interact with the respiratory system .
Mode of Action
Benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway, depending on their substitution . This involves the formation of a resonance-stabilized carbocation .
Biochemical Pathways
Related compounds have been used in reactions involving free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
It’s worth noting that similar compounds can cause serious eye damage and severe skin burns, indicating that protective measures should be taken when handling this compound .
特性
IUPAC Name |
2-bromo-1-(3-chloro-4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-6(11)10(13)7-3-4-9(14-2)8(12)5-7/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGTZRPNCKOTRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B1373438.png)
![Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B1373439.png)

![Benzo[C]isothiazol-4-amine](/img/structure/B1373442.png)


